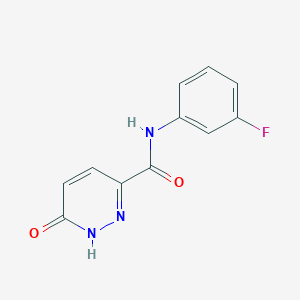

N-(3-fluorophenyl)-6-oxo-1H-pyridazine-3-carboxamide

Description

Properties

IUPAC Name |

N-(3-fluorophenyl)-6-oxo-1H-pyridazine-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8FN3O2/c12-7-2-1-3-8(6-7)13-11(17)9-4-5-10(16)15-14-9/h1-6H,(H,13,17)(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJRNBNBFAIQQFM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)NC(=O)C2=NNC(=O)C=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8FN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-fluorophenyl)-6-oxo-1H-pyridazine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This heterocyclic compound features a pyridazine ring, which is known for its diverse pharmacological properties, including anticancer and anti-inflammatory effects. This article reviews the biological activity of this compound, highlighting its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is CHFNO, with a molecular weight of approximately 219.19 g/mol. The presence of a fluorine atom in the phenyl group enhances its lipophilicity, potentially improving its interaction with biological targets.

Research indicates that this compound may exert its biological effects through several mechanisms:

- Enzyme Inhibition : The compound has shown potential as an enzyme inhibitor, particularly affecting pathways involved in cell proliferation and apoptosis. It may inhibit specific enzymes related to metabolic pathways, which could be beneficial in cancer treatment .

- Anticancer Activity : Preliminary studies suggest that this compound can induce apoptosis in cancer cells by modulating key signaling pathways such as PI3K/Akt and MAPK/ERK .

Biological Activity Summary Table

Case Studies

- Anticancer Evaluation : A study conducted at the National Cancer Institute screened various pyridazine derivatives, including this compound, against 60 cancer cell lines. The results indicated significant cytotoxic effects, particularly against breast and lung cancer cell lines .

- Enzyme Interaction Studies : Interaction studies have demonstrated that this compound binds effectively to certain enzymes involved in tumor metabolism. This binding affinity suggests that it could be developed as a targeted therapy for specific cancers .

- In Vivo Studies : Animal models treated with this compound showed reduced tumor growth rates compared to control groups. The mechanism was linked to the downregulation of cyclin D1 and other proliferation markers .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

N-(3-fluorophenyl)-6-oxo-1H-pyridazine-3-carboxamide has been investigated for its potential as an anticancer agent. Preliminary studies indicate that it may act as an enzyme inhibitor, influencing cellular pathways related to proliferation and apoptosis. The fluorinated phenyl group enhances its lipophilicity, allowing for better interaction with biological targets, making it a candidate for further research in cancer therapeutics .

Mechanisms of Action

Research suggests that this compound can induce apoptosis in cancer cells by activating specific signaling pathways. For instance, it has shown efficacy in inhibiting tumor growth in various cancer models, including breast and prostate cancer .

Anti-inflammatory Properties

This compound exhibits anti-inflammatory effects by reducing the levels of pro-inflammatory cytokines. This suggests its potential use in treating inflammatory diseases such as arthritis and other conditions characterized by chronic inflammation .

Antimicrobial Activity

Preliminary investigations have also highlighted the antimicrobial properties of this compound. It has shown activity against various bacterial strains, indicating potential applications in developing new antimicrobial agents . Further studies are needed to fully understand its spectrum of activity and mechanisms.

Structure-Activity Relationship Studies

The structure-activity relationship (SAR) of this compound is crucial for optimizing its biological activity. Variations in substituents on the pyridazine ring can significantly affect its potency and selectivity against different targets. SAR studies have identified key modifications that enhance its anticancer and anti-inflammatory activities .

| Activity | Description | References |

|---|---|---|

| Anticancer | Inhibits tumor growth; induces apoptosis | |

| Anti-inflammatory | Reduces pro-inflammatory cytokines | |

| Antimicrobial | Active against various bacterial strains |

Table 2: Structure-Activity Relationship Insights

| Modification | Effect on Activity | References |

|---|---|---|

| Fluorination | Enhances lipophilicity and target interaction | |

| Substituent Variation | Alters potency against specific cancer types |

Case Studies

-

Anticancer Efficacy Study

A study evaluated the anticancer properties of this compound in human breast cancer cell lines, demonstrating significant inhibition of cell proliferation with an IC50 value indicating potent activity . -

Inflammation Model Research

In a murine model of inflammation, administration of the compound resulted in a marked decrease in inflammatory markers, suggesting its therapeutic potential for treating inflammatory diseases . -

Antimicrobial Screening

A screening assay against common bacterial pathogens showed that this compound exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics, warranting further investigation into its use as an antimicrobial agent .

Chemical Reactions Analysis

Oxidation Reactions

The pyridazine ring and carboxamide group undergo oxidation under controlled conditions:

-

Peracid-mediated oxidation : Reaction with meta-chloroperbenzoic acid (mCPBA) in dichloromethane at 0–25°C selectively oxidizes the pyridazine ring to form the corresponding N-oxide derivative .

-

Metal-catalyzed oxidation : Using KMnO₄ in acidic aqueous conditions (H₂SO₄, 60°C), the pyridazine ring undergoes partial degradation, yielding fluorinated carboxylic acid derivatives.

Key Data :

| Reagent | Conditions | Product | Yield (%) |

|---|---|---|---|

| mCPBA | DCM, 0–25°C, 12 h | Pyridazine N-oxide | 65–78 |

| KMnO₄/H₂SO₄ | H₂O, 60°C, 6 h | 3-Fluorobenzoic acid derivatives | 42 |

Nucleophilic Substitution

The electron-deficient pyridazine ring facilitates nucleophilic attack at the C-4 and C-5 positions:

-

Amination : Reaction with hydrazine hydrate in ethanol (reflux, 8 h) replaces the 6-oxo group with an amino group, forming N-(3-fluorophenyl)-6-amino-1H-pyridazine-3-carboxamide.

-

Alkoxylation : Treatment with sodium methoxide in methanol (reflux, 10 h) substitutes the 6-oxo group with a methoxy group .

Mechanistic Insight :

Protonation of the pyridazine ring by acidic catalysts (e.g., TFA) enhances electrophilicity, enabling nucleophilic addition .

Cyclocondensation Reactions

The carboxamide group participates in cyclization with bifunctional nucleophiles:

-

Triazine formation : Reacting with 1-amino-2-iminopyridines in ethanol/AcOH (130°C, 12 h) forms pyrido[1,2-b] triazine derivatives via imine intermediate formation .

-

Imidazo-pyridazine synthesis : Condensation with phenacyl bromides under basic conditions (K₂CO₃, DMF, 80°C) yields fused imidazo[1,2-b]pyridazines .

Example Reaction :

textN-(3-fluorophenyl)-6-oxo-1H-pyridazine-3-carboxamide + 1-amino-2-iminopyridine → Pyrido[1,2-b]triazine-9-carbonitrile (48% yield)[2]

Acid-Catalyzed Functionalization

Trifluoroacetic acid (TFA) promotes electrophilic substitutions:

-

Friedel-Crafts alkylation : In the presence of TFA and aromatic substrates (e.g., toluene), the pyridazine ring undergoes alkylation at the C-4 position .

-

Mannich reactions : Forms 3-aminomethyl derivatives using formaldehyde and secondary amines .

Side Reactions and Competing Pathways

Under harsh conditions, degradation pathways dominate:

-

Ring cleavage : Prolonged heating in strongly acidic media (HCl, 100°C) leads to pyridazine ring opening, generating fluorinated aniline derivatives .

-

Decarboxylation : At temperatures >150°C, the carboxamide group decomposes to release CO₂, forming 3-cyano-pyridazine intermediates.

Comparative Reactivity Table

Mechanistic Highlights

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Table 1: Structural and Functional Group Comparisons

Key Observations :

- Substituent Position: The 3-fluorophenyl group in the target compound contrasts with the 4-chlorophenyl group in ’s analog.

- Trifluoromethyl Groups: Compounds in and incorporate trifluoromethyl groups, which enhance lipophilicity and metabolic resistance.

- Heterocycle Core : The imidazo[1,2-b]pyridazine core in (R)-IPMICF16 () introduces additional nitrogen atoms, enabling stronger hydrogen-bonding interactions compared to the simpler pyridazine core of the target compound .

Physicochemical Properties

While exact data for the target compound is unavailable, inferences can be drawn from analogs:

- Molecular Weight : Pyridazine derivatives (e.g., ) typically range between 300–400 g/mol, whereas imidazo-pyridazine analogs () may exceed 450 g/mol due to fused ring systems .

- Lipophilicity (logP) : Trifluoromethyl groups () increase logP by ~1–2 units compared to fluorophenyl or chlorophenyl substituents, impacting membrane permeability .

Q & A

Basic: What are the established synthetic routes for N-(3-fluorophenyl)-6-oxo-1H-pyridazine-3-carboxamide, and what key intermediates are involved?

Answer:

The synthesis typically involves coupling a pyridazine core with a fluorophenyl carboxamide moiety. A common approach is to start with functionalized pyridazine derivatives, such as 6-oxo-1H-pyridazine-3-carboxylic acid, which is activated using coupling agents like EDCI or HATU. The 3-fluorophenylamine is then introduced via amide bond formation under mild basic conditions (e.g., DIPEA in DMF) . Key intermediates include the activated ester of the pyridazine core and the 3-fluorophenylamine precursor. For analogs, intermediates like (R)-2-(3-fluorophenyl)pyrrolidine may be used to modify the substituents on the pyridazine ring .

Advanced: How can researchers optimize the yield of this compound when encountering low reactivity of the pyridazine core?

Answer:

Low reactivity in the pyridazine core can be mitigated by:

- Pre-activation : Converting the carboxylic acid to a more reactive intermediate (e.g., acyl chloride or mixed anhydride) before coupling .

- Catalytic additives : Using DMAP or HOAt to enhance coupling efficiency .

- Solvent optimization : Switching to polar aprotic solvents like THF or DCM, which stabilize intermediates without competing with the reaction.

- Temperature control : Performing reactions at 0–5°C to reduce side reactions while maintaining reactivity .

- Purification : Employing column chromatography or recrystallization to isolate the product from unreacted starting materials .

Basic: Which spectroscopic techniques are most effective for characterizing the structure of this compound?

Answer:

- NMR Spectroscopy :

- Mass Spectrometry (HRMS or ESI-MS) : Validates the molecular ion peak (e.g., m/z 287.07 for C₁₁H₈FN₃O₂) .

- IR Spectroscopy : Detects amide C=O stretches (~1650 cm⁻¹) and N-H bends (~3300 cm⁻¹) .

Advanced: What strategies are recommended for resolving discrepancies in NMR data between synthesized batches of this compound?

Answer:

Discrepancies may arise from:

- Tautomerism : The pyridazine ring can exhibit keto-enol tautomerism, altering proton shifts. Use DMSO-d₆ as a solvent to stabilize the keto form .

- Impurities : Trace solvents or unreacted intermediates (e.g., residual 3-fluorophenylamine) can skew data. Employ preparative HPLC for purification .

- Stereochemical variations : If chiral centers exist (e.g., in analogs), use chiral SFC or HPLC to isolate enantiomers and assign configurations .

- Dynamic effects : Variable temperature NMR can identify conformational exchanges affecting peak splitting .

Advanced: How can structure-activity relationship (SAR) studies be designed to explore the bioactivity of this compound derivatives?

Answer:

- Core modifications : Replace the pyridazine ring with triazine or pyrimidine to assess ring size impact on target binding .

- Substituent variation : Introduce electron-withdrawing groups (e.g., -CF₃) on the fluorophenyl ring to study electronic effects on potency .

- Side-chain elongation : Attach alkyl or aryl groups to the carboxamide nitrogen to evaluate steric effects .

- In vitro assays : Use enzyme inhibition or receptor-binding assays (e.g., kinase profiling) to quantify activity changes. Cross-reference with computational docking models to rationalize SAR trends .

Basic: What purification methods are most effective for isolating this compound?

Answer:

- Column chromatography : Silica gel with a gradient of ethyl acetate/hexanes (30–70%) effectively separates the product from polar byproducts .

- Recrystallization : Use ethanol/water mixtures to exploit solubility differences between the product and unreacted starting materials .

- Acid-base extraction : For crude mixtures, dissolve in dilute HCl, wash with DCM to remove non-polar impurities, and precipitate with NaOH .

Advanced: How can researchers validate the stability of this compound under physiological conditions?

Answer:

- pH stability studies : Incubate the compound in buffers (pH 1–10) at 37°C and monitor degradation via HPLC over 24–72 hours .

- Plasma stability assays : Expose the compound to human or animal plasma and quantify remaining intact compound using LC-MS .

- Light/heat stress testing : Store samples under accelerated conditions (40°C, 75% RH) and analyze for decomposition products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.